molecular formula C19H21N3O4S2 B10995243 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide

Cat. No.: B10995243
M. Wt: 419.5 g/mol
InChI Key: CXZROLZISPKUBL-UHFFFAOYSA-N
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Description

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide is a complex organic compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide typically involves multiple steps, including the formation of the benzazepine core and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of the Benzazepine Core: This can be achieved through cyclization reactions involving precursors such as o-benzylaniline and cinnamic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The sulfanyl and sulfamoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-benzazepine derivatives: These compounds share a similar core structure but differ in their functional groups.

    2-benzazepine derivatives: Similar to 1-benzazepines, these compounds have variations in their functional groups and biological activities.

    3-benzazepine derivatives: These compounds have a different attachment of the benzene ring to the azepine ring, leading to distinct properties.

Uniqueness

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfanyl and sulfamoyl groups contribute to its potential therapeutic applications and make it a valuable compound for scientific research.

Properties

Molecular Formula

C19H21N3O4S2

Molecular Weight

419.5 g/mol

IUPAC Name

2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]-N-[(4-sulfamoylphenyl)methyl]acetamide

InChI

InChI=1S/C19H21N3O4S2/c20-28(25,26)15-8-5-13(6-9-15)11-21-18(23)12-27-17-10-7-14-3-1-2-4-16(14)22-19(17)24/h1-6,8-9,17H,7,10-12H2,(H,21,23)(H,22,24)(H2,20,25,26)

InChI Key

CXZROLZISPKUBL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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